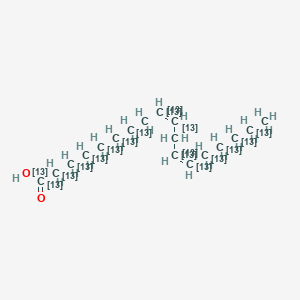

(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate

概要

説明

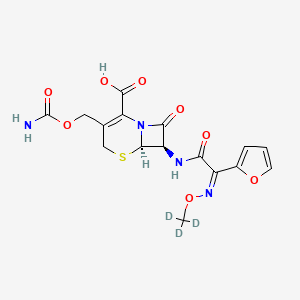

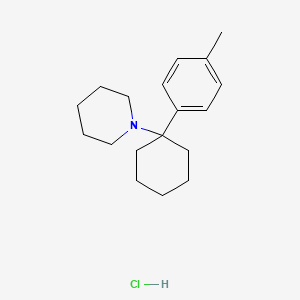

トリデカン酸ジグリセリドは、トリデカン酸 2-ヒドロキシ-1,3-プロパンジイルエステルとしても知られており、ジアシルグリセロール化合物です。これは、グリセロール骨格にエステル化された2つのトリデカン酸分子で構成されています。 この化合物は主に脂質研究で使用されており、さまざまな科学分野で応用されています .

準備方法

合成経路と反応条件

トリデカン酸ジグリセリドは、トリデカン酸とグリセロールのエステル化によって合成することができます。反応は一般的に、硫酸またはパラトルエンスルホン酸などの触媒を使用して、エステル化プロセスを促進します。 反応は、反応物の完全な変換を目的の生成物に確実に行うために、還流条件下で行われます .

工業的製造方法

工業的な設定では、トリデカン酸ジグリセリドの製造には、反応条件を最適化し、収率を高めるために連続フロー反応器の使用が含まれる場合があります。 このプロセスには、高純度レベルを達成するための蒸留または結晶化による生成物の精製が含まれます .

化学反応の分析

反応の種類

トリデカン酸ジグリセリドは、次のようなさまざまな化学反応を起こします。

酸化: トリデカン酸ジグリセリドは、対応するカルボン酸を形成するように酸化することができます。

還元: グリセロールとトリデカン酸を形成するように還元できます。

加水分解: 酸性または塩基性条件下で、トリデカン酸ジグリセリドは、グリセロールとトリデカン酸を生成するように加水分解することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: トリデカン酸。

還元: グリセロールとトリデカン酸。

加水分解: グリセロールとトリデカン酸.

科学研究の応用

トリデカン酸ジグリセリドは、次のような科学研究でいくつかの用途があります。

化学: ジアシルグリセロールの挙動を研究するための脂質研究におけるモデル化合物として使用されます。

生物学: ジアシルグリセロールを含む細胞シグナル伝達経路における役割が調査されています。

医学: 代謝性疾患における潜在的な治療効果が検討されています。

科学的研究の応用

Ditridecanoin has several applications in scientific research, including:

Chemistry: Used as a model compound in lipid research to study the behavior of diacylglycerols.

Biology: Investigated for its role in cellular signaling pathways involving diacylglycerols.

Medicine: Explored for its potential therapeutic effects in metabolic disorders.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

作用機序

トリデカン酸ジグリセリドは、主にジアシルグリセロールとしての役割を通じて効果を発揮します。ジアシルグリセロールは、細胞シグナル伝達経路におけるセカンドメッセンジャーとして作用することが知られています。 これらはタンパク質キナーゼCを活性化し、これにより細胞の成長、分化、アポトーシスなどのさまざまな細胞プロセスが調節されます .

類似化合物の比較

類似化合物

モノトリデカン酸: グリセロールにエステル化されたトリデカン酸分子が1つしか含まれていません。

トリデカン酸: グリセロールへのエステル化のない単純な脂肪酸。

1,2-トリデカン酸ジグリセリド: グリセロール骨格上の異なるエステル化位置を持つトリデカン酸ジグリセリドの異性体

独自性

トリデカン酸ジグリセリドは、その特定のエステル化パターンによってユニークであり、これはその物理的および化学的特性に影響を与えます。 これは、特定のジアシルグリセロールの挙動が研究されている脂質研究やアプリケーションで特に役立ちます .

類似化合物との比較

Similar Compounds

Monotridecanoin: Contains only one tridecanoic acid molecule esterified to glycerol.

Tridecanoic acid: A simple fatty acid without esterification to glycerol.

1,2-Ditridecanoin: An isomer of ditridecanoin with different esterification positions on the glycerol backbone

Uniqueness

Ditridecanoin is unique due to its specific esterification pattern, which influences its physical and chemical properties. This makes it particularly useful in lipid research and applications where specific diacylglycerol behavior is studied .

特性

IUPAC Name |

(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIXTSCTQTFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(13:0/0:0/13:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)